Product packaging for 4-(4-Iodophenoxy)-1H-pyrazole(Cat. No.:CAS No. 1708288-50-9)

4-(4-Iodophenoxy)-1H-pyrazole

Cat. No.: B2895517
CAS No.: 1708288-50-9
M. Wt: 286.072
InChI Key: IOAAGCNSJOIKRY-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)-1H-pyrazole (CAS 1708288-50-9) is a chemical compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol . It belongs to the class of pyrazole derivatives, which are privileged structures in medicinal chemistry due to their wide range of biological activities. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The presence of both the phenoxy linkage and the iodophenyl group makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are pivotal for creating biaryl structures commonly found in active pharmaceutical ingredients . Pyrazole-core compounds are frequently investigated for their potential therapeutic applications. Research into similar structures has shown promise in various areas, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase, which is a target in immuno-oncology, and as activators of nuclear receptors and metabolic enzymes like glucokinase for treating diabetes and metabolic diseases . The structural features of this compound make it a compound of interest for developing novel agents in these and other research pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IN2O B2895517 4-(4-Iodophenoxy)-1H-pyrazole CAS No. 1708288-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-iodophenoxy)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAAGCNSJOIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CNN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Iodophenoxy 1h Pyrazole and Analogous Pyrazole Derivatives

Iodine-Catalyzed Annulation Processes for Pyrazole Formation

The formation of the pyrazole core through iodine-catalyzed annulation processes represents a significant advancement in heterocyclic chemistry, offering metal-free and often milder conditions for the construction of this important scaffold. While a direct, one-pot synthesis of 4-(4-iodophenoxy)-1H-pyrazole via this method is not extensively documented, the principles and substrate compatibilities of established iodine-catalyzed pyrazole syntheses provide a clear blueprint for its potential construction. These methods typically involve the reaction of a hydrazine (B178648) derivative with a suitable three-carbon synthon, where molecular iodine or a hypervalent iodine reagent facilitates the key cyclization and aromatization steps.

One prominent strategy involves the iodine-mediated oxidative C-N bond formation, which enables a regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. This one-pot protocol avoids the need to isolate the often-unstable hydrazone intermediates. organic-chemistry.org The reaction is believed to proceed through the in situ formation of a hydrazone, followed by an iodine-mediated oxidative cyclization. The versatility of this method, accommodating a wide range of substituted carbonyls and hydrazines, suggests its applicability for synthesizing precursors to this compound.

Another powerful approach is the iodine-catalyzed [3+2] annulation of various starting materials. For instance, a direct and metal-free synthesis of fully substituted pyrazoles has been achieved through an iodine-mediated three-component [3+2] annulation of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide. researchgate.netacs.orgacs.org This method is valued for its efficiency in forming multiple bonds in a single operation. researchgate.netacs.org

Furthermore, iodine-catalyzed cascade reactions have been developed for the synthesis of substituted pyrazoles. A notable example is the reaction between enaminones, hydrazines, and dimethyl sulfoxide (B87167) (DMSO), where iodine catalysis in the presence of Selectfluor yields 1,4-disubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.orgacs.org In this process, DMSO uniquely serves as both the solvent and a C1 source. organic-chemistry.orgorganic-chemistry.org

The electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine is another effective route, specifically leading to the formation of 4-iodopyrazoles. acs.org This method is particularly relevant as it directly installs the iodine atom at the 4-position of the pyrazole ring. The synthesis of this compound could be envisioned by starting with an appropriately substituted alkyne that already contains the 4-iodophenoxy moiety.

A plausible synthetic pathway to this compound using an iodine-catalyzed annulation could involve the reaction of a hydrazine with a β-dicarbonyl compound bearing the 4-iodophenoxy group at the 2-position. The subsequent iodine-catalyzed cyclization and dehydration would yield the target molecule.

The following tables summarize the findings from various studies on iodine-catalyzed pyrazole synthesis, showcasing the scope and efficiency of these methods.

Table 1: Iodine-Mediated Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls and Hydrazines organic-chemistry.org

Entryα,β-Unsaturated CarbonylHydrazineProductYield (%)
1Chalcone (B49325)Phenylhydrazine1,3,5-Triphenyl-1H-pyrazole92
2(E)-3-p-tolyl-1-phenylprop-2-en-1-onePhenylhydrazine5-phenyl-1-p-tolyl-3-phenyl-1H-pyrazole89
3(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-onePhenylhydrazine3-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole85
4(E)-4-phenylbut-3-en-2-onePhenylhydrazine3-methyl-1,5-diphenyl-1H-pyrazole88

Table 2: Iodine-Catalyzed [3+2] Annulation for the Synthesis of Fully Substituted Pyrazoles acs.org

Entryβ-KetonitrileArylhydrazineAryl Sulfonyl HydrazideProductYield (%)
13-Oxo-3-phenylpropanenitrilePhenylhydrazine4-Methylbenzenesulfonohydrazide5-Amino-1-phenyl-3-(phenyl)-4-(p-tolylthio)-1H-pyrazole72
23-(4-Chlorophenyl)-3-oxopropanenitrilePhenylhydrazine4-Methylbenzenesulfonohydrazide5-Amino-3-(4-chlorophenyl)-1-phenyl-4-(p-tolylthio)-1H-pyrazole75
33-Oxo-3-p-tolylpropanenitrile(4-Chlorophenyl)hydrazine4-Methylbenzenesulfonohydrazide5-Amino-1-(4-chlorophenyl)-3-p-tolyl-4-(p-tolylthio)-1H-pyrazole78
43-Oxo-3-phenylpropanenitrile(4-Methoxyphenyl)hydrazineBenzenesulfonohydrazide5-Amino-1-(4-methoxyphenyl)-3-phenyl-4-(phenylthio)-1H-pyrazole68

Table 3: Iodine-Catalyzed Synthesis of 1,4-Disubstituted Pyrazoles from Enaminones and Hydrazines organic-chemistry.org

EntryEnaminoneHydrazineProductYield (%)
1(E)-3-(dimethylamino)-1-phenylprop-2-en-1-onePhenylhydrazine hydrochloride1,4-Diphenyl-1H-pyrazole85
2(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-onePhenylhydrazine hydrochloride4-(4-Chlorophenyl)-1-phenyl-1H-pyrazole82
3(E)-3-(dimethylamino)-1-p-tolylprop-2-en-1-one(4-Chlorophenyl)hydrazine hydrochloride1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazole88
4(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one(4-Bromophenyl)hydrazine hydrochloride1-(4-Bromophenyl)-4-phenyl-1H-pyrazole86

Chemical Reactivity and Functionalization of the 4 4 Iodophenoxy 1h Pyrazole Core

Reaction Pathways Involving the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1), which is protonated in the 1H-tautomer and acidic, and a pyridine-type nitrogen (N2), which is basic. mdpi.com The N-H proton can be readily removed by a base, allowing for functionalization at the N1 position. This is a crucial step in many synthetic strategies, as the unprotected N-H group can interfere with certain catalytic reactions, particularly those involving transition metals. umich.edu

Common transformations involving the pyrazole nitrogen include:

N-Alkylation: The N1 position can be alkylated under basic conditions. For instance, analogous 4-iodopyrazole (B32481) systems react with alkyl halides like allyl bromide in the presence of a base such as sodium hydroxide (B78521) to yield the corresponding N-allyl pyrazole. nih.gov

N-Protection: To prevent interference in subsequent reactions, the N-H group is often protected. Common protecting groups for pyrazoles include the trityl (Tr) group, which is valuable for reactions like the Heck coupling, and the Boc (tert-butyloxycarbonyl) group. umich.educlockss.org The ethoxyethyl (EtOEt) group has also been employed as a stable and easily removable protecting group for pyrazole derivatives. umich.edu

These N-functionalization reactions are typically the first step in a multi-step synthesis, enabling more complex and selective modifications at other positions of the molecule.

Transformations at the Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is the most versatile site for building molecular complexity. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The iodophenyl group serves as a synthetic handle for introducing a wide range of substituents through well-established cross-coupling methodologies.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron species, typically a boronic acid or its ester. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org For related iodo-pyrazole structures, successful Suzuki couplings have been achieved using various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and more advanced systems involving bulky phosphine (B1218219) ligands like XPhos. nih.govnih.gov These reactions enable the synthesis of biaryl structures by connecting the iodophenyl ring to other aryl or heteroaryl moieties. rsc.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst Ligand Base Solvent Temperature Reference
Pd(PPh₃)₄ PPh₃ K₂CO₃ THF/H₂O Reflux nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodophenyl group with terminal alkynes, creating an arylethynyl linkage. libretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base like triethylamine. libretexts.org This method has been successfully applied to various iodo- and triflyloxy-pyrazole derivatives to synthesize alkynyl-pyrazoles, demonstrating its utility for introducing sp-hybridized carbon frameworks. nih.govktu.edu

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | CuI | Et₃N / THF | 80 °C | nih.gov | | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | N/A | Standard Conditions | ktu.edu |

Heck-Mizoroki Reaction: This reaction creates a new carbon-carbon bond by coupling the iodophenyl group with an alkene. wikipedia.org Studies on 1-protected-4-iodo-1H-pyrazoles, a close analogue, have shown that the Heck-Mizoroki reaction proceeds efficiently with various alkenes, such as methyl acrylate (B77674) and styrene. clockss.org These reactions are catalyzed by palladium(0) species, often generated in situ from palladium(II) acetate (B1210297) [Pd(OAc)₂], and can be optimized through the choice of ligand, with tri(ethyl)phosphite [P(OEt)₃] proving effective. clockss.org

Table 3: Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole with Alkenes

Alkene Catalyst / Ligand Base Solvent Yield Reference
Methyl acrylate Pd(OAc)₂ / P(OEt)₃ Et₃N DMF 95% clockss.org
Styrene Pd(OAc)₂ / P(OEt)₃ Et₃N DMF 86% clockss.org

Direct nucleophilic aromatic substitution (SₙAr) on the iodophenyl moiety of 4-(4-iodophenoxy)-1H-pyrazole, where a nucleophile displaces the iodide, is generally not a favored pathway. SₙAr reactions require the aromatic ring to be electron-deficient, typically through the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho and/or para to the leaving group. govtpgcdatia.ac.inmasterorganicchemistry.com The 4-(1H-pyrazol-4-yloxy) substituent is not a strong activating group for SₙAr. Therefore, functionalization via nucleophiles at this position is more effectively achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann-type condensations, rather than direct SₙAr.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

Reactivity of the Pyrazole Ring at Positions 3, 4, and 5

In the specific case of this compound, the C4 position of the pyrazole ring is substituted by the iodophenoxy group, leaving the C3 and C5 positions as potential sites for further reaction.

The pyrazole ring is considered an electron-rich heterocycle and can undergo electrophilic aromatic substitution. imperial.ac.uk In unsubstituted pyrazole, the C4 position is the most electron-rich and therefore the most reactive towards electrophiles. imperial.ac.ukgcwgandhinagar.com Since this position is blocked in the title compound, any electrophilic attack would be directed to the C3 or C5 positions.

The reactivity at C3 and C5 is generally lower than at C4. imperial.ac.uk However, the electronic influence of the 4-phenoxy substituent must be considered. The oxygen atom can donate electron density into the ring via resonance, which may increase the nucleophilicity of the adjacent C3 and C5 positions, potentially enabling electrophilic substitution. Reactions such as halogenation or nitration at these positions could be possible under forcing conditions. However, a more common and regioselective method for functionalizing the C5 position involves deprotonation with a strong base (e.g., n-butyllithium) to form a lithium pyrazolide, which is then trapped with an electrophile. nih.govrsc.org

Due to its aromatic character, the pyrazole ring is inherently resistant to nucleophilic addition and cycloaddition reactions, as these transformations would lead to a loss of aromatic stabilization. Such reactions are uncommon and would require highly activated substrates, typically featuring multiple strong electron-withdrawing groups on the pyrazole ring, which are absent in the parent this compound structure. Consequently, these reaction pathways are not considered synthetically viable for the functionalization of this particular core.

Electrophilic Aromatic Substitution

Role as a Precursor in Diverse Heterocyclic Systems

The chemical architecture of this compound offers a strategic platform for the synthesis of more complex molecular frameworks, particularly diverse heterocyclic systems. The key to its utility as a precursor lies in the presence of the carbon-iodine (C-I) bond on the terminal phenyl ring. This iodo-substituent serves as a highly effective reactive handle for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. researchgate.net These reactions enable the precise formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the core structure and the construction of new ring systems.

The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, permitting milder reaction conditions and broader substrate compatibility in coupling reactions. wikipedia.org This makes this compound an ideal starting material for building bi-heterocyclic and fused heterocyclic structures. The principal transformations used to achieve this include the Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions. metu.edu.trbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the iodophenyl moiety and a variety of organoboron compounds, such as boronic acids or esters. By coupling this compound with a heteroarylboronic acid (e.g., pyridine-3-boronic acid), it is possible to synthesize complex bi-heterocyclic systems where the pyrazole-phenoxy scaffold is directly linked to another heterocyclic ring. Such reactions are typically catalyzed by a palladium complex, like Pd(PPh₃)₄, in the presence of a base. researchgate.netmetu.edu.tr

Sonogashira Coupling: The Sonogashira reaction allows for the direct attachment of a terminal alkyne to the iodophenyl group, creating an alkynyl-substituted derivative. wikipedia.orgresearchgate.net This transformation is generally achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting pyrazole-phenoxy-alkyne products are not only valuable final compounds but also serve as versatile intermediates themselves. The alkyne functionality can undergo subsequent intramolecular cyclization or participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, thereby expanding the diversity of accessible heterocyclic systems. mdpi.com

Negishi and Other Cross-Coupling Reactions: The Negishi coupling, which uses organozinc reagents, provides another powerful method for C-C bond formation at the iodo-position. beilstein-journals.org These reactions often proceed with high efficiency and are tolerant of a wide range of functional groups. beilstein-journals.org Furthermore, intramolecular cyclization of derivatives formed from these coupling reactions can lead to fused systems. For instance, a Sonogashira coupling followed by an intramolecular reaction can produce pyrazoloquinolizin-6-ium salts, demonstrating the pathway from a simple precursor to a complex, fused heterocyclic cation. beilstein-journals.org

The following table summarizes the key palladium-catalyzed reactions that leverage the this compound core to generate more elaborate heterocyclic structures.

Reaction Type Coupling Partner Catalyst System Resulting Structure Type Potential Subsequent Heterocycle
Suzuki-MiyauraHeteroaryl Boronic AcidPd(PPh₃)₄ / BaseBi-heterocyclic System-
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynyl-Aryl-Pyrazole1,2,3-Triazole, Pyrazoloquinolizinium
NegishiOrganozinc HalidePd(PPh₃)₄ or other Pd cat.Aryl/Alkyl-Substituted PyrazoleFused Polycyclic Systems

These examples underscore the role of this compound as a versatile building block. Its ability to undergo selective, high-yield transformations makes it a valuable precursor for the synthesis of a broad spectrum of novel heterocyclic compounds with potential applications in various fields of chemical science. researchgate.netnih.gov

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure.

In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts, splitting patterns (multiplicities), and coupling constants of the protons are indicative of their positions. For instance, in a related compound, 1-(4-iodophenyl)-4-isopropyl-1H-pyrazole, the protons on the iodophenyl group appear as doublets at approximately 7.73 ppm and 7.43 ppm. The pyrazole ring protons exhibit singlets around 7.67 ppm and 7.59 ppm, while the isopropyl group protons show a septet near 2.91 ppm and a doublet around 1.28 ppm. amazonaws.com

The ¹³C NMR spectrum provides information on the carbon skeleton. For the same 1-(4-iodophenyl)-4-isopropyl-1H-pyrazole, characteristic peaks are observed at approximately 140.0 ppm, 138.2 ppm, 131.7 ppm, 123.1 ppm, 120.4 ppm, 89.8 ppm, 24.4 ppm, and 23.7 ppm, corresponding to the different carbon environments within the molecule. amazonaws.com The specific chemical shifts can be influenced by the solvent used, with common deuterated solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) having their own characteristic residual proton and carbon signals. washington.edu

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazole Derivative

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~7.73 Doublet Aromatic (Iodophenyl)
¹H ~7.43 Doublet Aromatic (Iodophenyl)
¹H ~7.67 Singlet Pyrazole Ring
¹H ~7.59 Singlet Pyrazole Ring
¹H ~2.91 Septet Isopropyl CH
¹H ~1.28 Doublet Isopropyl CH₃
¹³C ~140.0, ~138.2 - Aromatic (Iodophenyl)
¹³C ~131.7, ~123.1, ~120.4 - Pyrazole Ring
¹³C ~89.8 - Aromatic C-I
¹³C ~24.4, ~23.7 - Isopropyl

Data is illustrative and based on a similar substituted pyrazole derivative. amazonaws.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For pyrazole-containing compounds, characteristic IR absorption bands can be observed. For example, in the spectrum of 3-(4-iodophenyl)-1H-pyrazol-5-amine, distinct peaks are seen at 3341 cm⁻¹ and 3251 cm⁻¹ (N-H stretching of the amine), 3101 cm⁻¹ (aromatic C-H stretching), and 2957 cm⁻¹ (aliphatic C-H stretching). orientjchem.org The presence of a C=N bond within the pyrazole ring typically gives rise to an absorption in the 1650-1590 cm⁻¹ region. Aromatic ring C=C stretching vibrations are usually observed in the 1600-1450 cm⁻¹ range. In N-(1-methyl-1H-pyrazole-4-carbonyl)-N'-(4-chlorophenyl)-thiourea, a strong C=O stretching vibration is seen at 1744 cm⁻¹. farmaciajournal.com The C-I bond, while in the far-infrared region and often weak, can sometimes be observed.

Table 2: Typical Infrared Absorption Frequencies for Pyrazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H (amine) Stretching 3400-3250 orientjchem.org
N-H (pyrazole) Stretching ~3150 rsc.org
C-H (aromatic) Stretching 3100-3000 orientjchem.org
C-H (aliphatic) Stretching 3000-2850 orientjchem.org
C=O (amide) Stretching ~1744 farmaciajournal.com
C=N (pyrazole) Stretching 1650-1590 farmaciajournal.com
C=C (aromatic) Stretching 1600-1450 rsc.org

This table provides a generalized range for the indicated functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. nih.gov In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the elemental composition.

When a molecule like 4-(4-Iodophenoxy)-1H-pyrazole is subjected to mass spectrometric analysis, it is first ionized. The resulting molecular ion will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For example, the calculated m/z for the protonated molecule [M+H]⁺ of 3-(4-chlorophenyl)-1H-pyrazole is 179.0371, with the found value being 179.0373. rsc.org The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable in the mass spectrum.

The molecular ion can then fragment in a predictable manner, breaking at the weakest bonds. The analysis of these fragment ions provides a fingerprint of the molecule's structure. For instance, cleavage of the ether linkage in this compound would be an expected fragmentation pathway. Mass spectrometry is a highly sensitive technique, making it suitable for the analysis of small quantities of material. nih.gov

Table 3: Mass Spectrometry Data for a Related Pyrazole Derivative

Compound Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
3,4-Diphenyl-1H-pyrazole HRMS ESI 221.1073 221.1076 rsc.org
3-(4-Chlorophenyl)-1H-pyrazole HRMS ESI 179.0371 179.0373 rsc.org

Illustrative data from similar pyrazole structures.

Single-Crystal X-ray Diffraction for Absolute Structure Determination of Pyrazole Derivatives

For pyrazole derivatives, X-ray diffraction studies have confirmed the planarity of the pyrazole ring. niscpr.res.in The crystal structure reveals how the molecules pack in the unit cell, including any intermolecular interactions such as hydrogen bonding or π-π stacking. niscpr.res.innih.gov For instance, in the crystal structure of a pyrazole chalcone (B49325) derivative, C-H···O and C-H···π interactions were observed to form a hydrogen-bonded chain. niscpr.res.in The crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ) and space group, provide a unique fingerprint of the crystalline solid. nih.gov Although a crystal structure for this compound itself is not detailed in the provided search results, the methodology is routinely applied to pyrazole derivatives to unambiguously confirm their structure. nih.govnih.govresearchgate.net

Table 4: Illustrative Crystallographic Data for Pyrazole Derivatives

Compound Crystal System Space Group Key Structural Features Reference
Pyrazole Derivative 4 Triclinic P1 Non-centrosymmetric nih.gov
Pyrazole Derivative 5a Monoclinic P2₁/n - nih.gov
Pyrazole Chalcone - - Planar pyrazole ring, C-H···O and C-H···π interactions niscpr.res.in

This table presents examples of crystallographic data obtained for pyrazole derivatives.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govhzdr.de For 4-(4-Iodophenoxy)-1H-pyrazole, DFT calculations can elucidate the distribution of electron density and identify molecular orbitals, which are crucial for predicting the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov

DFT can also generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is invaluable for predicting how this compound will interact with other molecules and for understanding its reaction mechanisms. For instance, studies on 4-halogenated-1H-pyrazoles show that the halogen substituent influences the chemical shifts of protons, a property that can be accurately predicted by DFT calculations. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Pyrazole (B372694) Derivatives This table presents typical parameters obtained from DFT studies on related pyrazole compounds to illustrate the data generated for this compound.

ParameterSignificanceTypical Calculated Value (Example from Literature)Reference
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and stability.~4.38 eV for a pyrazole-hydrazone derivative. nih.gov
Ionization PotentialEnergy required to remove an electron; relates to antioxidant capacity.Comparable to standard antioxidants for some derivatives. researchgate.net
Dipole MomentMeasures the polarity of the molecule.Influenced by substituents and solvent effects. researchgate.net
1H NMR Chemical Shift (Calculated)Predicts spectroscopic properties for structure confirmation.10.00 ppm (N-H proton) for 4-iodo-1H-pyrazole. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Pyrazole Scaffolds

The three-dimensional shape (conformation) of this compound is critical to its function, particularly its ability to bind to biological targets. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies. The linkage between the phenoxy group and the pyrazole ring allows for rotational flexibility, which can be studied using computational methods.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net These simulations model the movements of atoms and molecules, accounting for the flexibility of both the ligand (e.g., this compound) and its target receptor. hilarispublisher.com By simulating the molecule in a realistic environment, such as in water or a lipid bilayer, MD can predict stable binding conformations and reveal how the molecule's shape adapts upon interaction. researchgate.nethilarispublisher.com For pyrazole-based inhibitors, MD simulations have been crucial in identifying stable binding modes and key interactions, such as hydrogen bonds, that contribute to the stability of the ligand-receptor complex over time. hilarispublisher.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design. msjonline.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. hilarispublisher.comresearchgate.net For pyrazole derivatives, QSAR models have been developed to predict activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netacs.orgnih.govnih.gov

These models use molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. Descriptors can be categorized as electronic (e.g., charge distribution), steric (e.g., molecular size and shape), or hydrophobic (e.g., lipophilicity, often represented by MlogP). niscpr.res.inniscpr.res.in By analyzing a set of pyrazole derivatives with known activities, QSAR can identify which structural features are most important for a desired biological effect. hilarispublisher.com For example, studies on tetrasubstituted pyrazoles have shown that binding affinity to estrogen receptors is significantly influenced by hydrophobicity and steric factors. niscpr.res.inniscpr.res.in Such a model could be developed for analogs of this compound to guide the design of new derivatives with enhanced potency.

Table 2: Descriptors Used in QSAR Models for Pyrazole Derivatives

Descriptor TypeExample DescriptorBiological Activity CorrelatedReference
HydrophobicMlogP (Calculated LogP)Estrogen Receptor Binding Affinity niscpr.res.inniscpr.res.in
StericMR (Molar Refractivity)Estrogen Receptor Binding Affinity, COX-2 Inhibition niscpr.res.inniscpr.res.in
ElectronicXeq (Electronegativity Equalization)Estrogen Receptor Binding Affinity niscpr.res.inniscpr.res.in
TopologicalAdjacency Distance Matrix DescriptorsEGFR Kinase Inhibition acs.org

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. smolecule.comijnc.ir This method is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. hilarispublisher.comdergipark.org.tr For this compound, docking studies can predict its binding pose and affinity within the active site of a specific biological target.

The process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a "docking score," which estimates the binding free energy. ijnc.ir A lower score typically indicates a more favorable binding interaction. nih.gov Docking studies on related pyrazole derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in targets like COX-2, EGFR kinase, and various cytochrome P450 enzymes. msjonline.orgnih.govacs.org The iodine atom in this compound can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target.

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

Protein TargetKey Interacting ResiduesExample Ligand TypeReference
Cyclooxygenase-2 (COX-2)His90, Tyr355Tetrasubstituted pyrazoles msjonline.org
Epidermal Growth Factor Receptor (EGFR) KinaseNot specified1H-pyrazole-1-carbothioamide derivatives acs.orgnih.gov
Heat Shock Protein 90 (Hsp90)Asp661Pyrazole/pyrimidine hybrids nih.gov
HIV IntegraseLeu113, Arg350Pyrazole derivatives ijnc.ir
Proto-oncogene c-SrcNot specifiedPyrazole-1,2,3-triazole hybrids arkat-usa.org

Mechanistic Computational Investigations of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transition states and intermediates along a reaction coordinate, researchers can understand how a reaction proceeds, what factors control its outcome (e.g., regioselectivity), and how to optimize conditions for synthesizing a desired product.

For the synthesis of this compound and its derivatives, computational studies can elucidate the pathways of key reactions. For example, the formation of the pyrazole ring often occurs via a [3+2] cycloaddition or a condensation reaction involving a hydrazine (B178648). mdpi.commdpi.com DFT calculations can be used to map the energy profile of these reactions, identifying the rate-determining step and explaining why certain isomers are formed preferentially. mdpi.comresearchgate.net Studies have investigated the mechanism of pyrazole formation from precursors like chromones or via electrophilic cyclization of alkynic hydrazones, providing detailed insights into the electronic and steric factors that govern the reaction. mdpi.commetu.edu.tr These computational investigations are crucial for developing efficient and selective synthetic routes to novel pyrazole compounds.

Mechanistic Biological Investigations of 4 4 Iodophenoxy 1h Pyrazole and Analogous Pyrazole Derivatives in Vitro Focus

Interaction with Cannabinoid Receptors (CB1 and CB2)

The pyrazole (B372694) scaffold is a key structural feature in a class of synthetic ligands that interact with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes. While direct studies on "4-(4-Iodophenoxy)-1H-pyrazole" are limited in the public domain, extensive research on analogous iodophenyl pyrazole derivatives, such as AM251, provides significant insight into the mechanistic interactions with these receptors.

A prominent example of an iodophenyl pyrazole derivative is AM251, which is structurally related to the lead compound SR141716A (Rimonabant). acs.org AM251 is recognized primarily as a potent and selective antagonist/inverse agonist for the CB1 receptor. wikipedia.orgnih.gov Its mechanism of action involves binding to the CB1 receptor, thereby blocking the action of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and synthetic agonists. selleckchem.com In many systems, it exhibits inverse agonism, meaning it reduces the constitutive activity of the receptor in the absence of an agonist. wikipedia.orgnih.govnih.gov

The structure-activity relationships of these pyrazole derivatives indicate that specific substitutions are crucial for their activity. For potent CB1 antagonism, key features include a para-substituted phenyl ring at the pyrazole's 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl group at the 1-position. acs.org In AM251, the 5-position is occupied by a 4-iodophenyl group, which contributes to its high binding affinity for the CB1 receptor. acs.orgwikipedia.org It demonstrates a significantly higher selectivity for the CB1 receptor over the CB2 receptor. tocris.com

The interaction is not limited to cannabinoid receptors. Research shows that AM251 also acts as a potent agonist at the orphan receptor GPR55 and as an antagonist at the μ-opioid receptor. tocris.com This polypharmacology suggests complex biological outcomes. The binding of AM251 can also be influenced by the presence of other receptors; for instance, when CB1 receptors form heterodimers with β2-adrenoceptors, the signaling properties are altered. nih.govnih.gov In this context, the inverse agonist AM251 can attenuate signaling pathways associated with the β2-adrenoceptor. nih.govresearchgate.net

Binding Affinity and Potency of AM251

ParameterReceptor/TargetValueReference
Ki (Binding Affinity)CB1 Receptor7.49 nM - 7.5 nM wikipedia.org
IC50 (Inhibitory Concentration)CB1 Receptor8 nM tocris.commedchemexpress.com
SelectivityCB1 vs. CB2306-fold tocris.com
EC50 (Agonist Potency)GPR55 Receptor39 nM tocris.commedchemexpress.com
Ki (Binding Affinity)μ-Opioid Receptor251 nM tocris.com

Cannabinoid CB1 receptors are densely expressed on presynaptic terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons. selleckchem.comelifesciences.org Their activation typically inhibits the release of neurotransmitters. Pyrazole derivatives that act as CB1 antagonists, such as AM251, can block this inhibition. selleckchem.com Therefore, these compounds can indirectly modulate neurotransmission by preventing the suppressive effects of endocannabinoids or synthetic cannabinoid agonists on the release of neurotransmitters like glutamate (B1630785) and γ-aminobutyric acid (GABA). selleckchem.comphysiology.org

The endocannabinoid system (ECS) is a complex signaling network comprising endogenous cannabinoids, the receptors they bind to (CB1, CB2, and potentially others like GPR55), and the enzymes responsible for their synthesis and degradation. csic.esmdpi.com Pyrazole derivatives, particularly CB1 antagonists like AM251, are powerful tools for probing and modulating this system. csic.es

Their primary mechanism is the direct blockade of CB1 receptors, which are coupled to Gi/o proteins. mdpi.com This blockade prevents the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels. mdpi.com Furthermore, CB1 receptor signaling influences various downstream pathways, including the extracellular signal-regulated kinase (ERK) and cyclic AMP response element-binding protein (CREB) pathways. nih.govnih.gov

Studies have shown that the interaction between CB1 receptors and other GPCRs, such as the β2-adrenoceptor, can create complex signaling platforms. nih.gov When co-expressed, these receptors can physically interact, leading to altered signaling outcomes. For example, the CB1 inverse agonist AM251 was found to attenuate β2-adrenoceptor-pERK signaling in cells where both receptors were present, an effect not seen with neutral CB1 antagonists. nih.govnih.gov This highlights that the inverse agonism of certain pyrazole derivatives can have functional consequences that extend beyond simple receptor blockade. The modulation also extends to other proposed cannabinoid receptors like GPR55, where pyrazoles can act as modulators, adding another layer of complexity to their pharmacological profile. csic.escsic.es

Modulation of Neurotransmitter Release (e.g., GABA, Glutamate) by Related Pyrazoles

Enzyme Inhibition Studies

Beyond their well-documented effects on cannabinoid receptors, pyrazole derivatives have been investigated as inhibitors of various enzymes critical to pathological and physiological processes.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a vast array of compounds. researchgate.net Certain CYPs are essential for the viability of pathogens, making them attractive drug targets. One such enzyme is CYP121A1 from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, which has been shown to be essential for the bacterium's survival. nih.govscilit.com

Several studies have explored pyrazole derivatives as inhibitors of CYP121A1. nih.govscilit.comnih.gov In one study, a series of biaryl pyrazole imidazole (B134444) derivatives were synthesized and evaluated. nih.gov These "Y-shaped" molecules were designed to fit within the P450 active site. nih.gov The binding mechanism often involves the azole nitrogen of the inhibitor coordinating with the heme iron of the enzyme, which can be observed as a characteristic shift in the Soret peak of the UV-visible spectrum (a type II shift). scilit.comnih.gov

Research has shown that derivatives containing an iodophenyl group, such as 4-iodo derivatives, display good activity. nih.gov For example, an imidazole pyrazole derivative with a 4-iodo substituent (compound 7g in the cited study) exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis. nih.gov Docking studies and spectroscopic data suggest that these inhibitors can bind either directly to the heme iron or indirectly via an interstitial water molecule, interacting with key amino acid residues in the active site like Thr77, Val82, and Arg386. researchgate.net

Inhibitory Activity of Pyrazole Derivatives against Mtb CYP121A1

Compound Series/DerivativeBinding Affinity (KD)MIC (M. tuberculosis)Reference
Imidazole derivative 7a2.63 ± 0.19 μM>25 μg/mL nih.gov
Imidazole derivative 7g (4-iodo)Not specified6.25 μg/mL nih.gov
Triazole derivative 12b (methoxy)5.1 ± 1.5 μM4.35 μg/mL nih.govrsc.org
Imidazole derivative 11f (propyloxy)11.73 μM3.95 μg/mL nih.govrsc.org

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govvietnamjournal.ru Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a vital enzyme for cell proliferation and survival. aldeyra.com Consequently, DHFR is a well-established target for anticancer and antimicrobial drugs. vietnamjournal.rualdeyra.com

Various pyrazole-containing heterocyclic compounds have been designed and synthesized as potential DHFR inhibitors. nih.govtandfonline.comacs.org The general strategy involves creating molecules that are structurally similar to the natural substrate or known inhibitors like methotrexate (B535133) (MTX), often by incorporating a pyrazole scaffold as a bioisostere for the pteridine (B1203161) ring found in MTX. tandfonline.comnih.gov

Studies have shown that novel pyrazole hybrids can be potent DHFR inhibitors. For example, a series of pyrazole derivatives incorporating a benzenesulfonamide (B165840) moiety were found to be highly active, with some compounds showing IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) lower than that of methotrexate. nih.govtandfonline.com Another study on pyrazolo[3,4-d]pyrimidines also identified several derivatives that inhibited DHFR at significantly lower IC₅₀ values than MTX. tandfonline.com The inhibitory activity of these compounds often correlates with their cytotoxic effects against cancer cell lines or their antimicrobial activity. tandfonline.comnih.gov

DHFR Inhibition by Various Pyrazole Derivatives

Compound/SeriesTarget Organism/CellIC50 ValueReference
Pyrazole-benzenesulfonamide hybrid 3aNot specified0.11 ± 1.05 µM nih.govtandfonline.com
Pyrazolo[4,3-c]pyridazine-benzenesulfonamide hybrid 6aNot specified0.09 ± 0.91 µM nih.govtandfonline.com
Pyrazolo[3,4-d]pyrimidine 7fHuman DHFR< 1 µM tandfonline.com
Bis-thiazolyl pyrazole 5bDHFR3.81 ± 0.16 µM nih.gov
Methotrexate (Reference)Human DHFR~0.14 - 5.61 µM nih.govtandfonline.comtandfonline.com

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes and prostaglandins, potent mediators of inflammation. mdpi.comnih.gov The inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a key strategy in the development of anti-inflammatory agents.

A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated their potential as 15-LOX inhibitors. nih.gov Several synthesized compounds, including pyrazoline and pyrazoline carbothioamide derivatives, exhibited significant 15-LOX inhibition potency. nih.gov Molecular docking studies of one of the potent compounds revealed its proper binding at the active site pocket of human 15-LOX, providing a structural basis for its antioxidant activity. nih.gov Another study highlighted a pyrazoline derivative as a potent lipoxygenase inhibitor with an IC50 value of 80 µM. mdpi.com The inhibitory action of some pyrazole analogs on 5-LOX has been shown to decrease the levels of leukotriene B4 (LTB4), with IC50 values in the range of 0.1–0.5 μM. ijpsjournal.com

Table 1: In Vitro Lipoxygenase (LOX) Inhibition by Pyrazole Derivatives

Compound Class Specific Derivative(s) Target Potency Reference
Pyrazoline Derivative 2g Lipoxygenase IC50 = 80 µM mdpi.com
Pyrazole Analogs Not specified 5-LOX IC50 = 0.1–0.5 μM ijpsjournal.com
3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives Pyrazoline and pyrazoline carbothioamide derivatives 15-LOX Significant inhibition nih.gov

Antioxidant Mechanisms (e.g., Radical Scavenging, Lipid Peroxidation Inhibition)

The antioxidant properties of pyrazole derivatives are often linked to their ability to scavenge free radicals and inhibit lipid peroxidation, processes implicated in oxidative stress-related diseases. nih.gov

Several studies have investigated the antioxidant mechanisms of various pyrazole derivatives. For instance, 4-(arylchalcogenyl)-1H-pyrazoles have been evaluated for their antioxidant activity in different assays. mdpi.comnih.gov The mechanism of action for some of these compounds was associated with their electron-donating ability, as demonstrated in the ABTS assay. mdpi.comnih.gov Certain derivatives also showed potent nitric oxide (NO) scavenging activity and the ability to reduce lipid peroxidation. mdpi.comnih.gov

In another study, newly synthesized pyrazole derivatives were evaluated for their in vitro antioxidant activity using DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov Several compounds exhibited excellent radical scavenging activity in all three methods. nih.gov Furthermore, some derivatives demonstrated significant in vivo antioxidant potential by increasing catalase (CAT) activity and glutathione (B108866) (GSH) levels while decreasing malondialdehyde (MDA) levels, an indicator of lipid peroxidation. nih.gov The antioxidant activity of pyrazoles is sometimes attributed to the NH proton of the pyrazole moiety. nih.gov

A series of pyrazole derivatives were synthesized and their antioxidant potential was confirmed through in vitro radical scavenging screening. researchgate.net These compounds showed protective effects on erythrocyte membranes under oxidative stress, including membrane stabilization and inhibition of lipid peroxidation. researchgate.net Similarly, a study on 4H-pyran and 4H-pyrano[2,3-c]pyrazole derivatives identified several compounds with high radical scavenging potency, with some even being more efficient than the standard antioxidant BHT. mdpi.com

Table 2: In Vitro Antioxidant Activity of Pyrazole Derivatives

Compound Class Assay Mechanism/Finding Reference
4-(Arylchalcogenyl)-1H-pyrazoles ABTS, NO scavenging, Lipid peroxidation Electron donation, NO scavenging, Reduced lipid peroxidation mdpi.comnih.gov
3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives DPPH, NO, Superoxide radical scavenging Excellent radical scavenging activity nih.gov
Acylhydrazone pyrazole derivatives Radical scavenging, Erythrocyte membrane protection Potent antioxidant properties, Inhibition of lipid peroxidation researchgate.net
4H-pyran and 4H-pyrano[2,3-c]pyrazole derivatives DPPH radical scavenging High scavenging potency mdpi.com

Investigation of Antimicrobial Action Mechanisms (In Vitro)

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, with research focusing on their mechanisms of action against various microbes.

One study investigated novel pyrazole derivatives incorporating thiazol-4-one/thiophene moieties as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) in MDR pathogens. nih.gov Several derivatives were significantly active against the tested pathogens, with one compound exhibiting MIC values ranging from 0.22 to 0.25 μg/mL. nih.gov These active derivatives showed bactericidal and fungicidal activities. nih.gov Furthermore, some of these compounds exhibited synergistic effects when combined with ciprofloxacin (B1669076) and ketoconazole, reducing the MIC of these antibiotics against pathogenic isolates. nih.gov

Other research has also highlighted the antimicrobial potential of pyrazole derivatives. For instance, some nitrofuran-containing tetrasubstituted pyrazole derivatives have demonstrated good antibacterial and antifungal activity. nih.gov Another study reported that 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened for their anti-tubercular and antimicrobial properties. nih.gov The antimicrobial activity was tested against various bacterial strains including Bacillus coccus, Bacillus subtilis, and E. coli. nih.gov

Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives

Compound Class Target Organisms Proposed Mechanism of Action Key Findings Reference
Pyrazole incorporating thiazol-4-one/thiophene Gram-positive and Gram-negative bacteria, C. albicans Dual DNA gyrase and DHFR inhibition MIC values as low as 0.22-0.25 μg/mL; Synergistic effects with antibiotics nih.gov
Nitrofuran-containing tetrasubstituted pyrazoles E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans Not specified Good antibacterial and antifungal activity nih.gov
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles B. coccus, B. subtilis, E. coli Not specified Antimicrobial activity against tested strains nih.gov

Anticancer Mechanisms (In Vitro)

Pyrazole derivatives have been extensively investigated for their anticancer properties, with studies revealing their ability to interfere with various cancer-related targets and pathways.

Several pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. smolecule.com For example, pyrazole-based Schiff bases have been evaluated for their cytotoxicity against human lung (A549) and colon (Caco-2) cancer cell lines, with some derivatives exhibiting high activity. mdpi.com Fused pyrazole derivatives have been synthesized and evaluated for their antitumor activity against the HEPG2 human cancer cell line, with several compounds showing significantly more activity than the reference drug erlotinib. frontiersin.org

The mechanisms of anticancer action are diverse. Some pyrazole derivatives act as kinase inhibitors. For instance, certain derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, which are crucial in tumor development, angiogenesis, and metastasis. frontiersin.orgmdpi.comnih.gov Other pyrazole compounds have been found to inhibit tubulin polymerization, a key process in cell division. nih.gov Some derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 4: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound Class Cancer Cell Line(s) Mechanism of Action Key Findings Reference
Pyrazole-based Schiff bases A549 (lung), Caco-2 (colon) Cytotoxicity High cytotoxic activity with low IC50 values mdpi.com
Fused pyrazole derivatives HEPG2 (liver) Dual EGFR and VEGFR-2 inhibition More potent than erlotinib frontiersin.org
3,4-Diaryl pyrazole derivatives Various Tubulin polymerization inhibition High antitumor activity with nM IC50 values nih.gov
Pyrazole Schiff bases containing azo groups MGC-803 G2/M cell cycle arrest, apoptosis Potent anticancer activity nih.gov

Anti-inflammatory Mechanisms (In Vitro)

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many acting through the inhibition of key inflammatory enzymes and pathways.

A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ijpsjournal.com This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. mdpi.com For instance, a series of 1,3,4,5-tetrasubstituted pyrazole derivatives showed excellent in vitro anti-inflammatory effects, with one compound exhibiting 93.80% inhibition compared to the standard diclofenac (B195802) sodium. nih.gov Some pyrazole derivatives have been identified as selective COX-2 inhibitors with potent activity. nih.gov

In addition to COX inhibition, some pyrazole derivatives modulate other inflammatory pathways. For example, certain compounds have been shown to inhibit the production of nitric oxide (NO) in macrophages, a process mediated by inducible nitric oxide synthase (iNOS). ijpsjournal.com Others can suppress the NF-κB signaling pathway, which controls the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. ijpsjournal.com

Table 5: In Vitro Anti-inflammatory Mechanisms of Pyrazole Derivatives

Compound Class Mechanism of Action Key Findings Reference
1,3,4,5-Tetrasubstituted pyrazoles Protein denaturation inhibition Excellent inhibition (93.80%) nih.gov
Pyrazole derivatives COX-2 inhibition Potent and selective inhibition ijpsjournal.comnih.gov
Pyrazole derivatives NF-κB suppression Disruption of IκB kinase activity ijpsjournal.com
Pyrazole derivatives iNOS downregulation Reduction of nitric oxide (NO) in macrophages ijpsjournal.com

Other Mechanistic Biological Research Areas for Pyrazole Derivatives

Beyond the well-established anti-inflammatory, antioxidant, antimicrobial, and anticancer activities, pyrazole derivatives are being explored for a range of other biological applications based on their interactions with various molecular targets.

In vitro studies have revealed the potential of pyrazole-based compounds as anti-diabetic and anti-Alzheimer's agents. mdpi.com For instance, some pyrazole-based Schiff bases have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes management. mdpi.com The same study also reported on their potential in the context of Alzheimer's disease. mdpi.com

Furthermore, pyrazole derivatives have been investigated as tyrosinase inhibitors, which has implications for conditions related to melanin (B1238610) overproduction. tandfonline.com Some pyrazoles have also been found to exhibit analgesic properties, with proposed mechanisms including the blocking of the TRPV1 receptor. researchgate.net The versatility of the pyrazole scaffold continues to make it a subject of interest in the discovery of novel therapeutic agents for a wide spectrum of diseases. mdpi.comtandfonline.com

Applications in Advanced Chemical and Biomedical Research

Development as Pharmacological Probes for Receptor Characterization

Pyrazole (B372694) derivatives have been instrumental in the development of pharmacological probes to characterize receptors. acs.org A series of pyrazole derivatives were synthesized to help characterize cannabinoid receptor binding sites. acs.orgnih.gov These compounds serve as tools to investigate the structure-activity relationships of ligands that interact with specific receptors. nih.gov

Notably, diarylpyrazole derivatives have been developed as potent and selective antagonists for the brain cannabinoid receptor (CB1). acs.orgnih.gov The structural features required for potent and selective CB1 receptor antagonistic activity include a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The most potent compound in one such series featured a p-iodophenyl group at the 5-position, highlighting the significance of the iodo-substituent in receptor binding studies. nih.gov Compounds like AM251 and AM281, which are diarylpyrazoles containing an iodophenyl group, are used to block the activation of CB1 receptors, aiding in their characterization. nih.gov

Utility in Radiochemistry for Imaging Agents

The presence of an iodine atom in 4-(4-Iodophenoxy)-1H-pyrazole makes it and its derivatives prime candidates for radiolabeling. The stable iodine can be substituted with a positron-emitting radioisotope, such as Iodine-124 (¹²⁴I), or a gamma-emitting one, like Iodine-123 (¹²³I). mdpi.com This process allows for the creation of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comresearchgate.net

These imaging techniques are crucial for studying biochemical processes in living organisms. mdpi.com Radiolabeled pyrazole derivatives have been developed to visualize and quantify the distribution of specific molecular targets in the body, such as receptors or enzymes. For instance, ¹²⁴I-labeled AM281 has been used to study central cannabinoid CB1 receptors in patients. mdpi.com Similarly, iodinated analogues of celecoxib (B62257) have been synthesized as potential SPECT imaging agents for detecting inflammation by targeting the COX-2 enzyme. acs.orgacs.org

Several iodinated pyrazole derivatives have been specifically developed as SPECT ligands to image receptors in the brain. acs.org SPECT imaging relies on radiotracers that emit single photons, and Iodine-123 is a suitable radionuclide for this purpose. nih.gov

A key example is [¹²³I]Me₂Pyr (1-(2,4-Dichlorophenyl)-5-(4-[¹²³I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide), which was developed as a SPECT agent to non-invasively study cannabinoid CB1 receptors. nih.govnih.gov It is an analog of another potent CB1 receptor antagonist, [¹²³I]AM281. nih.gov The development of such ligands was driven by the need for radiotracers with optimal lipophilicity to ensure they can cross the blood-brain barrier without exhibiting high non-specific binding, a problem with earlier radiolabeled cannabinoids. nih.govnih.gov

Another related compound, N-(morpholin-4-yl)-5-(4-[¹²³I]iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide ([¹²³I]AM281), was also synthesized for imaging cannabinoid CB1 receptors in the human brain via SPECT. nih.govnih.gov Laboratory studies demonstrated that [¹²³I]AM281 behaves as a selective CB1 receptor antagonist and could be suitable for imaging these receptors in humans. nih.gov

SPECT LigandFull Chemical NameTarget ReceptorApplication
[¹²³I]Me₂Pyr1-(2,4-Dichlorophenyl)-5-(4-[¹²³I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazideCannabinoid CB1 nih.govnih.govNon-invasive study of CB1 receptors in the brain. nih.gov
[¹²³I]AM281N-(Morpholin-4-yl)-5-(4-[¹²³I]iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamideCannabinoid CB1 nih.govnih.govImaging of CB1 receptors in the living human brain. nih.gov
[¹²³I]-Celecoxib Analogue (Compound 8)5-(4-[¹²³I]iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazoleCyclooxygenase-2 (COX-2) acs.orgacs.orgDetection of inflammation. acs.org

Building Blocks for Complex Molecular Architectures and Hybrid Compounds

The pyrazole ring is a versatile synthetic building block used for constructing complex molecules and natural products. cu.edu.eg Its structure allows for functionalization at various positions, enabling the synthesis of a wide array of derivatives. mdpi.comresearchgate.net The this compound structure, with its reactive C-I bond, is particularly useful as a starting material or intermediate in organic synthesis. evitachem.combldpharm.com

This scaffold is employed in the creation of hybrid compounds, where the pyrazole moiety is combined with other heterocyclic systems to generate molecules with novel properties. For instance, researchers have synthesized pyrazole-triazole hybrids, which are of interest for their potential biological activities. arkat-usa.orgbeilstein-journals.org The synthesis of these hybrids can involve a multi-step process starting from a functionalized pyrazole precursor. arkat-usa.orgmdpi.com One approach involves the Vilsmeier-Haack reaction on a pyrazolone (B3327878) to introduce a formyl group, which is then used to build the hybrid molecule. acs.org The ability to create such complex architectures makes pyrazoles valuable in drug discovery and materials science. nih.gov

Potential in Agricultural Chemistry and Materials Science (General Pyrazole Applications)

The pyrazole core is significant not only in pharmaceuticals but also in agricultural chemistry and materials science. royal-chem.comnumberanalytics.comresearchgate.net

Agricultural Chemistry: Pyrazole derivatives are widely used as pesticides, including herbicides, insecticides, and fungicides. royal-chem.combiosynce.com These compounds can be designed to target specific enzymes or receptors in pests and weeds. biosynce.com For example, some pyrazole-based insecticides function by inhibiting acetylcholinesterase, an enzyme crucial for the nervous system of insects. biosynce.com In the realm of herbicides, pyrazole derivatives have been developed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to the control of weeds with good crop safety. acs.org

Materials Science: In materials science, the electronic and coordination properties of pyrazoles are exploited to create novel materials. mdpi.com They can be used as ligands to synthesize metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. biosynce.combiosynce.com Furthermore, pyrazole-containing polymers have been developed for use in sensors and optoelectronic devices, as they can possess unique optical and electrical properties, such as fluorescence. biosynce.combiosynce.com Pyrazole derivatives are also used in the manufacturing of dyes and plastics. royal-chem.com

FieldApplication of Pyrazole ScaffoldExample/MechanismReference
Agricultural ChemistryHerbicidesInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org
Agricultural ChemistryInsecticidesInhibition of acetylcholinesterase in insects. biosynce.com
Agricultural ChemistryFungicidesUsed for plant protection against fungal pathogens. researchgate.net
Materials ScienceMetal-Organic Frameworks (MOFs)Pyrazole ligands coordinate with metal ions to form stable, porous frameworks. biosynce.combiosynce.com
Materials SciencePolymersIncorporation into polymers for unique optical and electrical properties (e.g., fluorescence). royal-chem.combiosynce.com
Materials ScienceDyes and PlasticsUsed in the manufacture of products like pyrazolone dyes. royal-chem.com

Future Research Directions and Translational Perspectives

Exploration of Structure-Activity-Relationship (SAR) for Enhanced Specificity and Potency in Pyrazole (B372694) Derivatives

The systematic exploration of Structure-Activity-Relationships (SAR) is fundamental to optimizing the biological activity of 4-phenoxypyrazole derivatives. Future research will likely focus on elucidating how modifications to the pyrazole and phenoxy rings, as well as the ether linkage, influence the potency and selectivity of these compounds for their molecular targets.

Key areas for SAR exploration include:

Substitution on the Phenoxy Ring: The nature, position, and electronic properties of substituents on the phenoxy ring can dramatically alter biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups, such as the iodine atom in the hypothetical "4-(4-Iodophenoxy)-1H-pyrazole," can modulate the compound's interaction with target proteins. A systematic analysis of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions would provide a comprehensive SAR map.

Scaffold Hopping and Isosteric Replacements: Replacing the phenoxy group with other aromatic or heteroaromatic systems, or the pyrazole core with other five-membered heterocycles, could lead to the discovery of novel scaffolds with improved properties.

A hypothetical SAR study could involve synthesizing a library of analogues, as depicted in the table below, and evaluating their activity against a specific biological target.

Table 1: Hypothetical Analogs for a Structure-Activity-Relationship Study

Compound ID R1 (on Phenoxy Ring) R2 (at N-1 of Pyrazole) R3 (at C-3 of Pyrazole) R4 (at C-5 of Pyrazole)
A-1 4-Iodo H H H
A-2 4-Chloro H H H
A-3 4-Methoxy H H H
A-4 4-Nitro H H H
B-1 4-Iodo Methyl H H
B-2 4-Iodo Ethyl H H
C-1 4-Iodo H Methyl H
C-2 4-Iodo H Phenyl H
D-1 4-Iodo H H Methyl

| D-2 | 4-Iodo | H | H | Phenyl |

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability for Pyrazole Scaffolds

The development of efficient and sustainable synthetic methods for constructing the 4-phenoxy-pyrazole scaffold is crucial for facilitating further research and potential commercialization. While classical methods exist, future efforts will likely focus on greener and more atom-economical approaches.

Promising areas for synthetic innovation include:

Modern Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions are powerful tools for forming the C-O bond between a 4-hydroxypyrazole and an aryl halide (or vice-versa). wikipedia.orgresearchgate.netorganic-chemistry.orgwikidoc.orgjk-sci.comwikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com Research into developing more active and stable catalyst systems that can operate under milder conditions with lower catalyst loadings would be highly beneficial.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. A potential one-pot synthesis of 4-phenoxypyrazoles could involve the in-situ generation of a 4-halopyrazole followed by a subsequent cross-coupling reaction.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for the synthesis of pyrazole derivatives. This technology could be particularly useful for optimizing reaction conditions and enabling the rapid production of compound libraries.

Table 2: Comparison of Synthetic Strategies for 4-Phenoxypyrazoles

Synthetic Strategy Advantages Disadvantages
Classical Condensation Well-established, simple procedures. asianpubs.org Often requires harsh conditions, may have limited substrate scope.
Ullmann Condensation Effective for C-O bond formation. wikipedia.orgwikidoc.org Typically requires high temperatures and stoichiometric copper. wikipedia.orgwikidoc.org
Buchwald-Hartwig Coupling Milder reaction conditions, broader substrate scope. researchgate.netorganic-chemistry.orgjk-sci.comwikipedia.org Palladium catalysts and ligands can be expensive.
One-Pot/Multicomponent Reactions Increased efficiency, reduced waste. Can be challenging to develop and optimize.

| Flow Chemistry | Enhanced safety, scalability, and control. | Requires specialized equipment. |

Integration with Advanced Screening Technologies for Pyrazole Compound Libraries

The discovery of novel biological activities for 4-phenoxypyrazole derivatives can be accelerated by leveraging advanced screening technologies. The generation of diverse compound libraries based on the 4-phenoxy-pyrazole scaffold is a prerequisite for such screening campaigns.

Future research in this area will involve:

High-Throughput Screening (HTS): Screening large libraries of 4-phenoxypyrazole analogues against a wide array of biological targets (e.g., enzymes, receptors, ion channels) can rapidly identify hit compounds with desired activities. nih.gov

DNA-Encoded Libraries (DELs): This technology allows for the screening of massive combinatorial libraries of compounds, where each molecule is tagged with a unique DNA barcode. The synthesis of DELs incorporating the 4-phenoxy-pyrazole scaffold would enable the exploration of a vast chemical space.

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening assesses the effects of compounds on whole cells or organisms. This approach can uncover novel mechanisms of action and identify compounds that modulate complex biological pathways.

Fragment-Based Drug Discovery (FBDD): Smaller molecular fragments, including those representing the 4-phenoxypyrazole core, can be screened for weak binding to a target protein. The structural information from these interactions can then be used to grow the fragments into more potent lead compounds.

Deeper Mechanistic Elucidation in Complex Biological Systems for Pyrazole-Based Agents

Understanding the precise molecular mechanisms by which 4-phenoxypyrazole derivatives exert their biological effects is essential for their rational design and development. Future research should aim to move beyond simple in vitro assays and investigate the behavior of these compounds in more complex biological contexts.

Key research directions for mechanistic studies include:

Target Identification and Validation: For compounds identified through phenotypic screening, determining the specific molecular target(s) is a critical step. Techniques such as chemical proteomics, thermal shift assays, and genetic approaches can be employed for this purpose.

In-depth Cellular and In Vivo Studies: Investigating the effects of lead compounds on cellular signaling pathways, gene expression, and metabolic networks will provide a more complete picture of their mechanism of action. Subsequent studies in animal models of disease are necessary to evaluate their efficacy and safety in a whole-organism context.

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 4-phenoxypyrazole derivatives is crucial for their translation into therapeutic agents. Studies to identify potential metabolites and understand their metabolic pathways will be vital.

Structural Biology: Obtaining high-resolution crystal structures of 4-phenoxypyrazole derivatives in complex with their target proteins can provide invaluable insights into the specific molecular interactions that govern their binding affinity and selectivity. This information can then be used to guide further optimization of the lead compounds.

Q & A

Q. Methodological Answer :

  • 1H/13C-NMR : Confirm regiochemistry via proton shifts. For example, pyrazole C-H protons appear at δ 7.8–8.2 ppm, while iodophenoxy protons resonate at δ 6.8–7.3 ppm .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 325.1 [M+H]+) and detect isotopic patterns from iodine (1:1 ratio for [M]⁺ and [M+2]⁺) .
  • Elemental Analysis : Ensure stoichiometric consistency (e.g., C: 44.3%, H: 2.8%, N: 8.6%) .
    Common Pitfalls :
  • Iodine’s high atomic mass can distort MS baseline signals; use high-resolution MS for clarity.
  • Tautomerism in pyrazole rings (e.g., 1H vs. 2H forms) requires variable-temperature NMR for resolution .

Advanced: How can researchers design Structure-Activity Relationship (SAR) studies to evaluate the biological activity of this compound derivatives?

Q. Methodological Answer :

Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring to assess electronic effects on bioactivity .

Biological Assays :

  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC values via broth dilution) .
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    Key Insights :
  • Iodine’s bulkiness may sterically hinder target binding; compare with fluoro/chloro analogs .
  • LogP optimization (e.g., via -OCH₃ substituents) improves membrane permeability .

Advanced: What strategies are recommended for resolving discrepancies in reported physicochemical properties of this compound across studies?

Q. Methodological Answer :

Reproducibility Checks :

  • Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmosphere (N₂ vs. air) .
  • Compare melting points (reported ranges: 142–144°C vs. 88–90°C) to identify polymorphic forms .

Data Harmonization :

  • Use standardized NMR solvents (CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts .
  • Cross-validate MS results with independent techniques (e.g., HRMS vs. MALDI-TOF) .

Case Study :
A study reported a 73% yield using Pd catalysis , while another achieved 95% with CuI . This discrepancy highlights the need to optimize metal catalysts for specific substrates.

Advanced: How can computational modeling guide the optimization of this compound for target-specific applications?

Q. Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina to predict binding affinities to enzymes (e.g., COX-2 or EGFR kinases). Iodine’s van der Waals radius (1.98 Å) may occupy hydrophobic pockets .

QSAR Modeling :

  • Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, -I substituents (σ = +0.18) enhance stability but reduce solubility .
    Validation :
    Compare predicted LogP (e.g., 3.2) with experimental shake-flask measurements to refine models .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Iodine Handling : Use fume hoods and gloves to prevent thyroid toxicity. Monitor airborne concentrations (<0.1 ppm) .
  • Waste Disposal : Neutralize reaction byproducts (e.g., HI) with NaHCO₃ before aqueous disposal .
    Emergency Measures :
  • Skin contact: Wash with 10% Na₂S₂O₃ solution to reduce iodine absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.